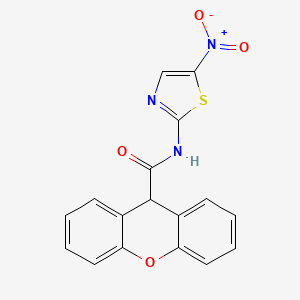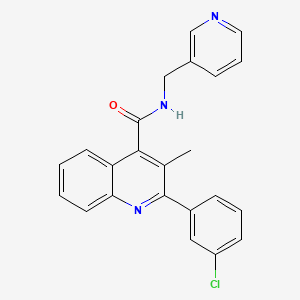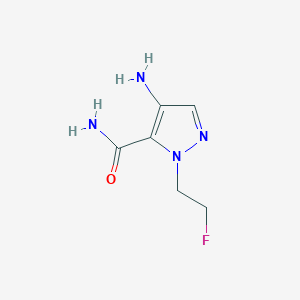![molecular formula C23H18BrIN4O3 B10906252 N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B10906252.png)
N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE is a complex organic compound characterized by its quinazoline core structure, which is substituted with various functional groups including allyloxy, bromo, and iodo groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Nitration: Introduction of a nitro group to the aromatic ring.
Selective Bromination: Addition of a bromine atom to a specific position on the aromatic ring.
Allylation: Introduction of an allyloxy group through a nucleophilic substitution reaction.
Iodination: Addition of an iodine atom to the quinazoline core.
Coupling Reaction: Formation of the final product through a coupling reaction between the quinazoline derivative and isonicotinamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may yield more reduced forms of the compound.
Scientific Research Applications
N~4~-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Industrial Applications: Potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological processes.
Interaction with Receptors: Modulation of receptor activity to produce therapeutic effects.
Pathway Modulation: Alteration of signaling pathways to achieve desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE include:
3-Allyl-2-(allyloxy)-5-bromoaniline: Shares the allyloxy and bromo functional groups.
N-isoindoline-1,3-diones: Similar heterocyclic structure with diverse chemical reactivity.
Indole Derivatives: Similar biological activities and potential therapeutic applications.
Uniqueness
The uniqueness of N4-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H18BrIN4O3 |
|---|---|
Molecular Weight |
605.2 g/mol |
IUPAC Name |
N-[2-(2-bromo-5-prop-2-enoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H18BrIN4O3/c1-2-11-32-16-4-5-19(24)17(13-16)21-27-20-6-3-15(25)12-18(20)23(31)29(21)28-22(30)14-7-9-26-10-8-14/h2-10,12-13,21,27H,1,11H2,(H,28,30) |
InChI Key |
BFXCLMUFQNYZTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)Br)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


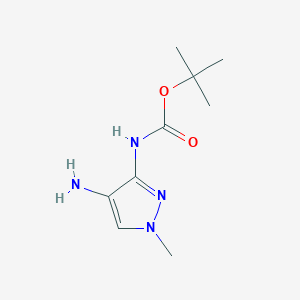
![4-{4-[Bis(2-hydroxyethyl)amino]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B10906173.png)
![[5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine](/img/structure/B10906174.png)
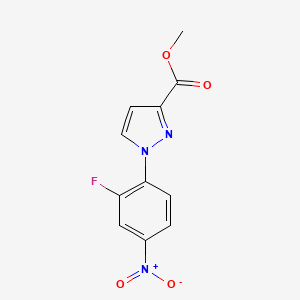
![propyl 4-{[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B10906200.png)
![(4E)-2-(4-chlorophenyl)-4-[4-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10906207.png)

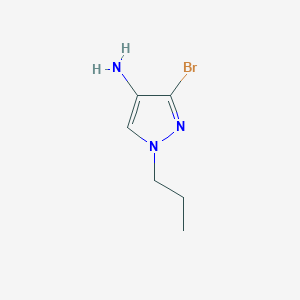
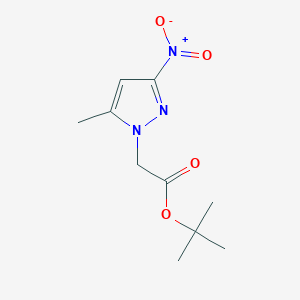
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10906232.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10906245.png)
